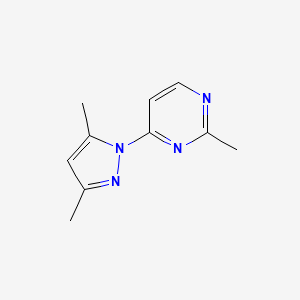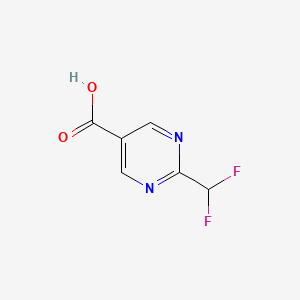
2-(Difluoromethyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further substituted with a carboxylic acid group at the 5-position . It is a white powder that is typically stored at room temperature .
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of difluoromethylated intermediates with pyrimidine derivatives under specific reaction conditions . Industrial production methods often utilize catalytic processes to enhance yield and purity. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield numerous pyrimidine analogs .
Analyse Des Réactions Chimiques
2-(Difluoromethyl)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Difluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammatory processes . This inhibition can lead to reduced production of inflammatory mediators like prostaglandin E2.
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-(Chloromethyl)pyrimidine-5-carboxylic acid
- 2-(Bromomethyl)pyrimidine-5-carboxylic acid
These compounds share a similar pyrimidine core structure but differ in the substituents attached to the 2-position. The presence of different substituents can significantly influence their chemical reactivity and biological activities .
Propriétés
IUPAC Name |
2-(difluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)5-9-1-3(2-10-5)6(11)12/h1-2,4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUXPKXRJRMEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)
![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2502945.png)
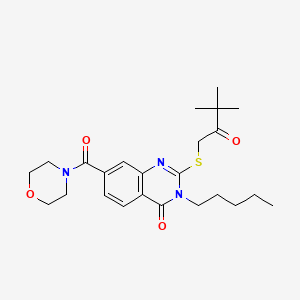
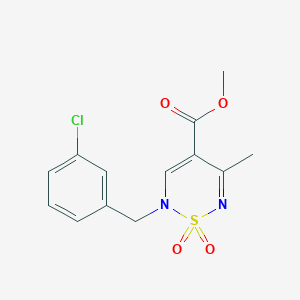
![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)
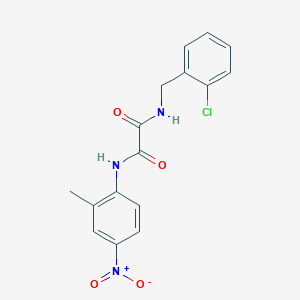
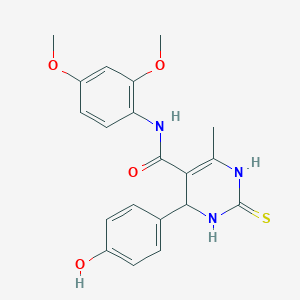
![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)
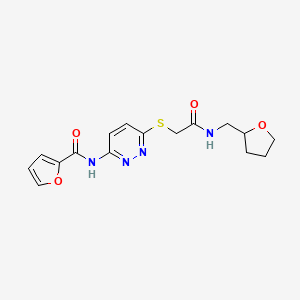
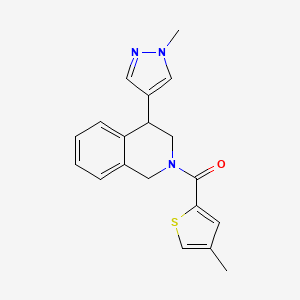
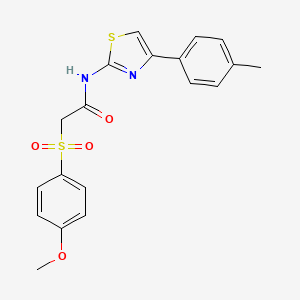
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B2502963.png)
